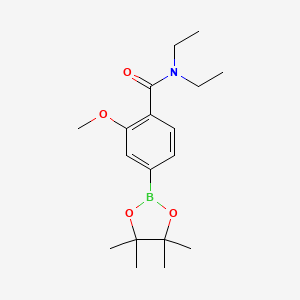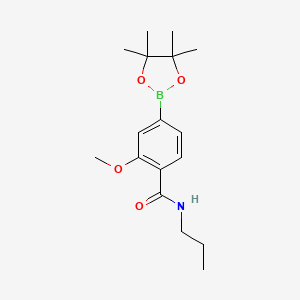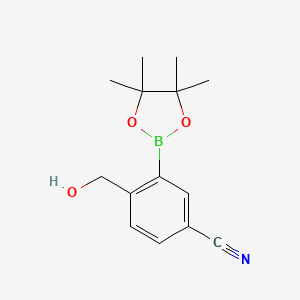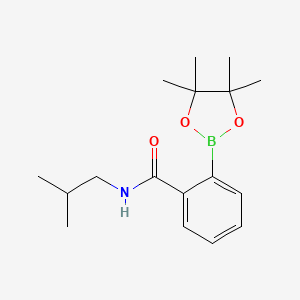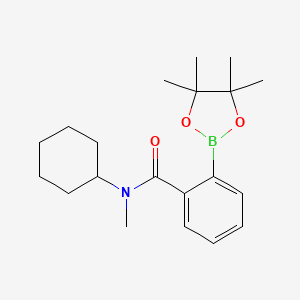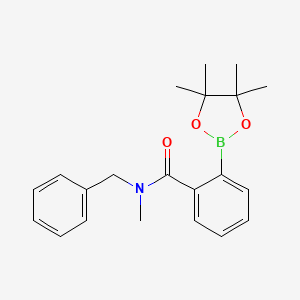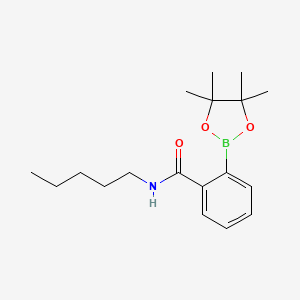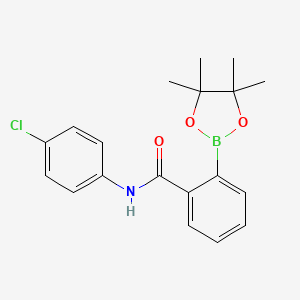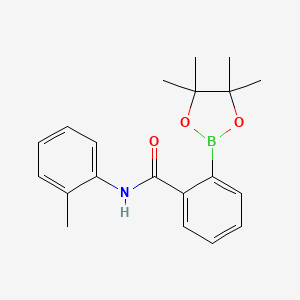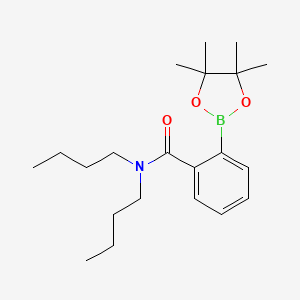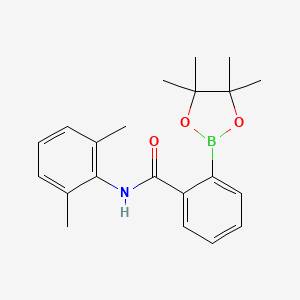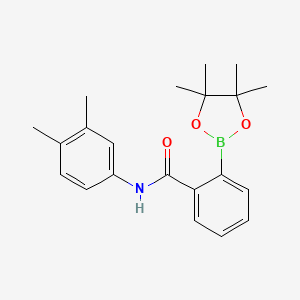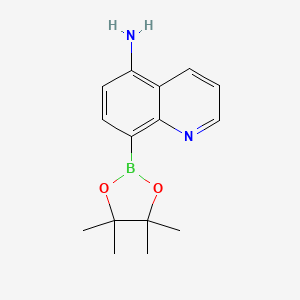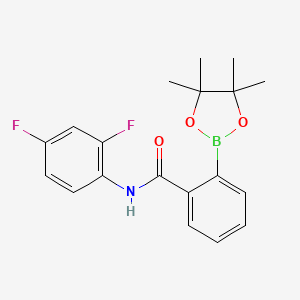
N-(2,4-Difluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-Difluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical properties, making it useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Formation of the Boronic Ester: The tetramethyl-1,3,2-dioxaborolane moiety is introduced through a reaction between a boronic acid and a diol, often under anhydrous conditions.
Amidation Reaction: The benzamide group is formed by reacting the boronic ester with an amine derivative, usually in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To ensure uniform mixing and temperature control.
Automated systems: For precise addition of reagents and control of reaction conditions.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
化学反应分析
Types of Reactions
N-(2,4-Difluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl halide in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form a phenol derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium catalysts: Such as Pd(PPh3)4 or Pd(OAc)2 for cross-coupling reactions.
Oxidizing agents: Like hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl compounds: From Suzuki-Miyaura cross-coupling.
Phenol derivatives: From oxidation reactions.
Substituted phenyl derivatives: From nucleophilic substitution reactions.
科学研究应用
N-(2,4-Difluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the creation of novel materials with unique properties, such as polymers and electronic materials.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
作用机制
The mechanism of action of N-(2,4-Difluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can participate in biochemical pathways, influencing cellular processes such as signal transduction or metabolic reactions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
2,4-Difluorophenylboronic Acid: A related compound with similar reactivity but lacking the benzamide group.
Tetramethyl-1,3,2-dioxaborolane: A boronic ester used as a precursor in various synthetic applications.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF2NO3/c1-18(2)19(3,4)26-20(25-18)14-8-6-5-7-13(14)17(24)23-16-10-9-12(21)11-15(16)22/h5-11H,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZTKKOSCUPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
